molecular formula C12H16N2O B12507349 N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide

N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide

Cat. No.: B12507349
M. Wt: 204.27 g/mol
InChI Key: UYXPAJJWOHLGFE-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide is an organic compound that features a tetrahydronaphthalene moiety attached to a glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylamine with glycine derivatives under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound contains a boronic acid group and is used in coupling reactions.

    N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: This compound features an acetamide group and has different chemical properties and applications.

Uniqueness

N-(5,6,7,8-tetrahydronaphthalen-1-yl)glycinamide is unique due to its glycinamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H16N2O/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8,13H2,(H,14,15)

InChI Key

UYXPAJJWOHLGFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CN

Origin of Product

United States

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